2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.
Preparation of the sulfonyl chloride intermediate: This involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride.
Coupling with phenylpiperazine: The 2,6-difluorobenzoyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a phenylpiperazine structure, known for its anticonvulsant activity.
Uniqueness
Its dual functionality as a building block for complex molecules and as a potential therapeutic agent highlights its versatility and significance in scientific research .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUDBVKSCVXQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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